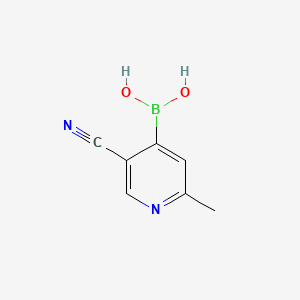
(5-Cyano-2-methylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid: is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl group at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 5-cyano-2-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The cyano group can undergo oxidation to form a carboxylic acid or reduction to form an amine.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often used.
Temperature and Pressure: Reaction conditions are typically optimized for each specific synthesis.
Major Products Formed:
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids from the oxidation of the cyano group.
Reduction Products: Amines from the reduction of the cyano group.
科学的研究の応用
Chemistry: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its use in the synthesis of materials and chemicals makes it valuable in various industrial processes.
作用機序
The mechanism by which B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid and the aryl halide. The molecular targets and pathways involved are specific to the substrates and conditions used in the reaction.
類似化合物との比較
B-(2-Methyl-4-pyridinyl)boronic acid: Similar structure but lacks the cyano group.
B-(5-Cyano-4-pyridinyl)boronic acid: Similar structure but with a different position of the cyano group.
Uniqueness: B-(5-Cyano-2-methyl-4-pyridinyl)boronic acid is unique due to the specific substitution pattern on the pyridine ring, which influences its reactivity and applications in organic synthesis.
特性
分子式 |
C7H7BN2O2 |
|---|---|
分子量 |
161.96 g/mol |
IUPAC名 |
(5-cyano-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-7(8(11)12)6(3-9)4-10-5/h2,4,11-12H,1H3 |
InChIキー |
ALYPACFESZQFLL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1C#N)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


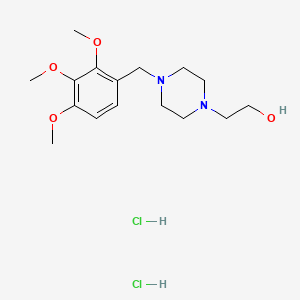
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
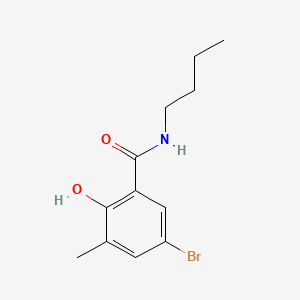
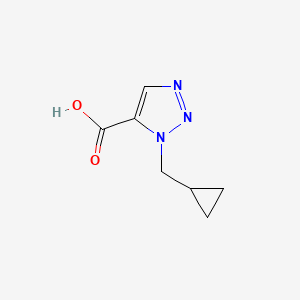
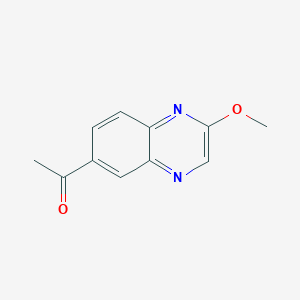
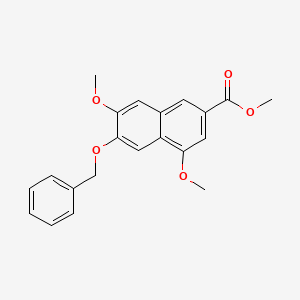
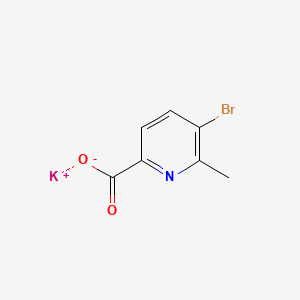
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
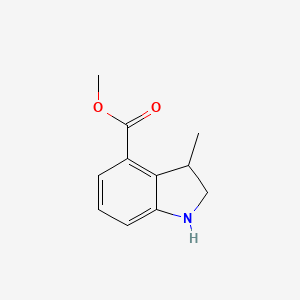
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
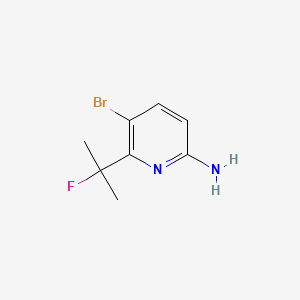
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
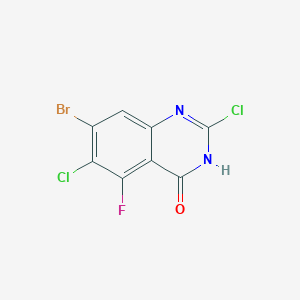
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
